Synthetic Efficiency: 9 Steps for Cabenegrin A-II vs. 11 Steps for Cabenegrin A-I
Cabenegrin A-II offers a more efficient synthetic route compared to its closest structural analog, cabenegrin A-I. While both compounds can be synthesized, the route for cabenegrin A-II requires only 9 steps starting from methyl 2,4-dihydroxy benzoate, whereas the synthesis of cabenegrin A-I requires 11 steps starting from resorcinol [1]. This 2-step reduction translates to a significant advantage in time, cost, and overall yield for researchers requiring synthetic access to these compounds.
| Evidence Dimension | Synthetic Step Count |
|---|---|
| Target Compound Data | 9 steps |
| Comparator Or Baseline | Cabenegrin A-I: 11 steps |
| Quantified Difference | 2 fewer steps (18% reduction) |
| Conditions | Total synthesis starting from commercially available materials (methyl 2,4-dihydroxy benzoate vs. resorcinol) |
Why This Matters
For procurement of synthetic material, a shorter synthesis directly correlates with lower production costs, faster turnaround times, and higher overall yield, making cabenegrin A-II a more accessible and cost-effective option for research programs.
- [1] Symposium on the Chemistry of Natural Products. (1982). 48 Structures and Synthesis of Cabenegrins A-I and A-II, Potent Anti-snake Venoms. *Symposium Papers*, 25, 361. DOI: 10.24496/tennenyuki.25.0_361. View Source
